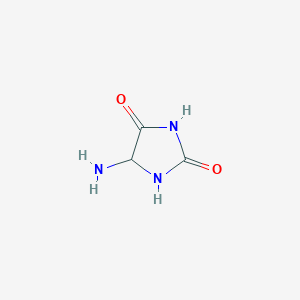

5-Aminoimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-1-2(7)6-3(8)5-1/h1H,4H2,(H2,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGYMEUKOALLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Imidazolidine 2,4 Dione and Its Amino Derivatives

Classical and Contemporary Approaches to Hydantoin (B18101) Scaffold Synthesis

The construction of the hydantoin ring has been a subject of extensive research, leading to the development of several named reactions and modern adaptations that offer improved yields, milder conditions, and greater molecular diversity.

Bucherer-Bergs Reaction and Modern Adaptations

The Bucherer-Bergs reaction is a cornerstone in hydantoin synthesis, providing a reliable method for the preparation of 5-substituted and 5,5-disubstituted hydantoins. nih.govnih.gov This multicomponent reaction traditionally involves the condensation of a carbonyl compound (an aldehyde or ketone) or a cyanohydrin with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide. oup.comresearchgate.netgoogle.com The reaction is typically performed by heating the components in a solvent like aqueous ethanol. nih.gov

The mechanism proceeds through the initial formation of an aminonitrile, which then reacts with carbon dioxide (generated from ammonium carbonate) to form a carbamic acid derivative. This intermediate undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one, which subsequently rearranges to the more stable hydantoin ring system. oup.comgoogle.com

While the classical Bucherer-Bergs reaction is robust, it has limitations, primarily offering only one point of diversity based on the starting carbonyl compound. oup.com To address this and improve reaction efficiency, several modern adaptations have been developed:

Ultrasonication and Microwave Irradiation: The application of ultrasound and microwave technology has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times and under milder conditions. oup.comwipo.int

Continuous Flow Synthesis: Continuous flow processes offer enhanced control over reaction parameters, leading to intensified and more efficient production of hydantoins. researchgate.net

Modified Bucherer-Bergs Reaction: To increase the diversity of the resulting hydantoins, a modified approach utilizes nitriles and organometallic reagents as starting materials, allowing for the introduction of two points of diversity in a one-pot synthesis. researchgate.netwipo.int

Table 1: Comparison of Classical and Modern Bucherer-Bergs Reaction Conditions

| Feature | Classical Bucherer-Bergs | Modern Adaptations |

| Energy Source | Conventional Heating | Ultrasound, Microwave |

| Reaction Time | Often long | Significantly shorter |

| Diversity | One point (from carbonyl) | Multiple points (e.g., from nitriles and organometallics) |

| Process | Batch | Batch or Continuous Flow |

Synthetic Pathways via Amino Acids and Isocyanates/Isothiocyanates

An alternative and widely used strategy for hydantoin synthesis involves the reaction of α-amino acids or their derivatives with isocyanates or isothiocyanates. This approach is particularly valuable for accessing N-substituted hydantoins.

The reaction of an α-amino acid with potassium cyanate (B1221674) under acidic conditions, known as the Read-type reaction or the Urech hydantoin synthesis , proceeds through the formation of a ureido acid intermediate, which then cyclizes upon heating in the presence of acid to yield the hydantoin. oup.comorganic-chemistry.org

A more direct route involves the reaction of α-amino esters with isocyanates. This condensation/cyclization domino process provides a convenient method for synthesizing N,N'-disubstituted hydantoins under mild conditions. nih.govgoogle.com Similarly, α-amino acids react with alkyl or aryl isothiocyanates to produce 2-thiohydantoins, which are sulfur analogs of hydantoins. researchgate.net This reaction is typically a two-step process where the substitution pattern of the resulting thiohydantoin is determined by the starting α-amino acid. researchgate.net The C5-substituent originates from the amino acid's side chain, while N-monosubstituted amino acids introduce a substituent at the N1-position. researchgate.net

Solid-phase synthesis methodologies have also been developed, utilizing resin-bound dipeptides that cyclize via isocyanate intermediates generated in situ, allowing for the creation of diverse hydantoin and thiohydantoin libraries. oup.com

Knoevenagel Condensation for C5-Substituted Derivatives

The Knoevenagel condensation is a powerful tool for introducing substituents at the C5 position of the hydantoin ring, leading to the formation of 5-ylidenehydantoins. researchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, in this case, hydantoin, with an aldehyde or ketone in the presence of a basic catalyst. wipo.intbiosynth.com The product is an α,β-unsaturated derivative. biosynth.com

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, to facilitate the deprotonation of the active methylene group in the hydantoin ring without causing self-condensation of the carbonyl reactant. nih.govwipo.int The resulting enolate then acts as a nucleophile, attacking the carbonyl group, followed by dehydration to yield the 5-ylidene product. biosynth.comnih.gov

Various catalysts and conditions have been explored to optimize this reaction, including the use of green catalysts like baker's yeast and different solvent systems. google.comresearchgate.netorganic-chemistry.org The Knoevenagel condensation is a key step in the synthesis of many biologically active compounds, including precursors for antidiabetic agents. researchgate.netresearchgate.net

Table 2: Examples of Catalysts Used in Knoevenagel Condensation for Hydantoin Derivatives

| Catalyst | Reactants | Product Type | Reference |

| Piperidine | Hydantoin, Benzaldehydes | 5-Benzylidene-hydantoins | researchgate.net |

| Urea-p-Toluenesulfonic acid | Hydantoin, Aromatic aldehydes | 5-Arylidenehydantoins | google.com |

| Guanidine hydrochloride-triethylamine | Hydantoin, Aromatic aldehydes | 5-Arylidenehydantoins | google.com |

| Baker's yeast | Thiazolidine-2,4-dione, Aromatic aldehydes | 5-Arylidene-2,4-thiazolidinediones | researchgate.netorganic-chemistry.org |

Palladium-Catalyzed Cycloaddition Strategies

In recent years, palladium-catalyzed reactions have emerged as a sophisticated and efficient method for constructing the hydantoin scaffold, often with high levels of stereocontrol. A notable example is the palladium-catalyzed (3+2) cycloaddition between 5-vinyloxazolidine-2,4-diones (VOxD) and isocyanates or thioisocyanates. oup.comgoogle.com

In this reaction, the VOxD acts as a precursor to a zwitterionic aza-π-allylpalladium(II) intermediate. This intermediate then undergoes a cycloaddition reaction with the isocyanate or thioisocyanate to form the corresponding hydantoin or thiohydantoin. oup.comgoogle.com This methodology has been successfully applied to the synthesis of bioactive compounds and an enantioselective version of this transformation has also been developed. oup.com

Other palladium-catalyzed approaches include the carboamination of N-allylureas and the arylation of hydantoins, which provide access to a variety of substituted imidazolidin-2-one and hydantoin derivatives. biosynth.comgoogle.com

Targeted Synthesis of 5-Aminoimidazolidine-2,4-dione and Related Amino-Substituted Hydantoins

The introduction of an amino group at the N1 or N3 position of the hydantoin ring leads to aminohydantoin derivatives with significant biological and synthetic importance.

Specific Synthetic Routes to 1-Aminoimidazolidine-2,4-dione and Analogues

A notable synthesis for 1-aminoimidantoin involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol. oup.com Semicarbazones, such as those derived from benzaldehyde (B42025) or acetone, react as nucleophilic anions in this process. oup.com The resulting 1-(benzylideneamino)-hydantoin or 1-(isopropylideneamino)-hydantoin can then be hydrolyzed with mineral acids to afford 1-aminoimidazolidine-2,4-dione. oup.comgoogle.com This method offers a more efficient and less hazardous route compared to earlier syntheses that started from monochloroacetic acid and hydrazine (B178648), which often resulted in low yields due to the formation of byproducts. oup.com

An alternative process involves the reaction of a semicarbazone with a haloacetic acid salt in the second stage, followed by conversion of the resulting hydantoin derivative to the aminohydantoin. google.comwipo.int

The synthesis of 3-aminoimidazolidine-2,4-dione (B1273386) has also been reported, often involving different synthetic strategies that direct the amino group to the N3 position. These routes typically involve the cyclization of appropriately substituted hydrazine derivatives.

Ring Transformation Pathways Leading to Aminoimidazolidine-2,4-diones

An intriguing and sometimes unexpected route to amino-substituted imidazolidine-2,4-diones involves the transformation of other heterocyclic systems. A notable example is the unanticipated synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. In an attempt to synthesize a 1,2,4-triazole (B32235) derivative from 2-(5-chloro-2(3H)-benzooxazolon-3-yl)acetohydrazide, a ring transformation occurred. The reaction of the acetohydrazide with carbon disulfide and subsequently with hydrazine hydrate (B1144303) did not yield the expected triazole but instead resulted in the formation of the 3-aminoimidazolidine-2,4-dione derivative. rsc.org This facile ring-opening of the benzoxazolone ring by a nucleophile like hydrazine, followed by intramolecular cyclization, provides a unique pathway to N-amino-functionalized hydantoins. rsc.org

The key steps in this transformation are believed to be the nucleophilic attack of hydrazine on the oxazolone (B7731731) ring, leading to its opening, followed by a series of cyclization and rearrangement steps to form the more stable imidazolidine-2,4-dione ring with an amino substituent at the N3 position.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. In the context of imidazolidine-2,4-dione synthesis, microwave-assisted techniques and novel catalytic systems are at the forefront of these advancements.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A noteworthy application is the sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids. beilstein-journals.orgnih.govresearchgate.net This method offers a rapid and environmentally friendly alternative to conventional heating.

The process involves the N-carbamylation of an amino acid with potassium cyanate in water under microwave irradiation, followed by acid-induced intramolecular cyclization, also under microwave heating. beilstein-journals.orgresearchgate.net This one-pot protocol significantly reduces reaction times to under two hours and often eliminates the need for column chromatography for purification. beilstein-journals.org The yields for this method are reported to be in the range of 34% to 89%, with good tolerance for various functional groups. beilstein-journals.orgnih.gov

Below is a table summarizing the results of a microwave-assisted Urech synthesis for various amino acids. beilstein-journals.org

| Starting Amino Acid | Product (Hydantoin) | Overall Yield (%) |

| L-Phenylalanine | 5-Benzylhydantoin | 89 |

| L-Tyrosine | 5-(4-Hydroxybenzyl)hydantoin | 75 |

| L-Tryptophan | 5-(Indol-3-ylmethyl)hydantoin | 68 |

| L-Leucine | 5-Isobutylhydantoin | 82 |

| L-Methionine | 5-(2-(Methylthio)ethyl)hydantoin | 71 |

This interactive table is based on data from a study on microwave-assisted hydantoin synthesis. beilstein-journals.org

The use of microwave irradiation has also been successfully applied to the Biltz synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin) from benzil (B1666583) and urea (B33335), leading to improved yields and cleaner reactions compared to conventional thermal methods. psu.edu

The development of novel catalytic systems has opened new avenues for the synthesis of imidazolidine-2,4-diones under milder and more efficient conditions. Transition metal catalysts, in particular, have shown great promise.

One significant advancement is the palladium-catalyzed oxidative carbonylation of unprotected α-amino amides to hydantoins. rsc.org This method operates under mild conditions (1 atm of CO) and, notably, does not require the use of ligands or bases. This catalytic system effectively circumvents the common side reaction of urea formation. rsc.org

Tungsten hexacarbonyl (W(CO)₆) has also been employed as a catalyst for the oxidative carbonylation of α-amino amides to produce hydantoins. acs.orgacs.orgdatapdf.com This reaction uses iodine as an oxidant and DBU as a base. While effective, the yields can be influenced by steric hindrance on the amino amide substrate. acs.orgdatapdf.com

A comparison of these catalytic systems is presented in the table below.

| Catalyst System | Substrate | Key Features |

| Palladium (e.g., Pd(OAc)₂) | α-Amino amides | Mild conditions (1 atm CO), ligand-free, base-free. rsc.org |

| Tungsten (W(CO)₆) / I₂ / DBU | α-Amino amides | Alternative to phosgene-based methods; yield sensitive to steric hindrance. acs.orgdatapdf.com |

This interactive table summarizes key features of modern catalytic systems for hydantoin synthesis.

These catalytic methods represent a significant step forward in the synthesis of the hydantoin core, offering alternatives to classical methods that may require harsh conditions or hazardous reagents.

Chemical Reactivity and Mechanistic Organic Chemistry of the Imidazolidine 2,4 Dione Core

Electrophilic and Nucleophilic Reactivity of the Imidazolidine (B613845) Ring System

The chemical character of the imidazolidine-2,4-dione ring is distinctly shaped by the presence of two carbonyl groups and two nitrogen atoms within its five-membered structure. This arrangement confers both electrophilic and nucleophilic properties to the molecule. The carbonyl carbons (at positions 2 and 4) are electron-deficient and thus serve as primary sites for nucleophilic attack. The reactivity of these sites can be influenced by the substituents on the nitrogen atoms and the C5 position.

Conversely, the nitrogen atoms of the hydantoin (B18101) ring possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of these nitrogens is, however, modulated by the adjacent electron-withdrawing carbonyl groups. This dual reactivity allows the hydantoin ring to participate in a diverse range of chemical transformations. In the context of nucleophilic substitution reactions, the electrophilic atom is typically a carbon bonded to an electronegative atom like oxygen, nitrogen, or a halogen. libretexts.org Steric hindrance around this electrophilic carbon can significantly influence the reaction mechanism, favoring a two-step SN1 pathway over a concerted SN2 reaction when the carbon is sterically hindered. libretexts.org

Tautomerism and Isomerization Phenomena in Hydantoins

Tautomerism, the ready interconversion of structural isomers, is a key characteristic of hydantoins. wikipedia.org This phenomenon typically involves the migration of a hydrogen atom. wikipedia.org The most prevalent form of tautomerism in hydantoins is the lactam-lactim tautomerism, where a hydrogen atom can move from a nitrogen atom to an adjacent carbonyl oxygen, resulting in an enol-like structure.

Theoretical studies using Density Functional Theory (DFT) have shown that the diketo (lactam) form of hydantoin is the most stable tautomer. orientjchem.orgresearchgate.net The relative stability of various tautomers is influenced by the solvent environment; however, the diketo form generally remains the most favored. orientjchem.orgresearchgate.net For instance, the diketo tautomer is significantly more stable than other forms, with energy differences of at least 10.6 kcal/mol⁻¹ (PM3), 15.6 kcal/mol (AM1), or 17.0 kcal/mol (B3LYP). researchgate.net Hydantoin can exhibit several tautomeric structures, including different oxo-hydroxy and dihydroxy forms arising from single and double isomerization events. orientjchem.org The chemical reactivity of hydantoins is intrinsically linked to the stability of their corresponding tautomers. orientjchem.orgresearchgate.net

Table 1: Relative Stability of Hydantoin Tautomers

| Tautomer | Description | Relative Stability |

| Diketo (T1) | Both carbonyl groups are in the keto form. | Most Stable orientjchem.orgresearchgate.net |

| Oxo-hydroxy (T2) | One carbonyl is enolized. | Less stable than T1 orientjchem.org |

| Dihydroxy | Both carbonyls are enolized. | Least Stable orientjchem.org |

This table is a simplified representation based on theoretical and experimental findings.

Reaction Pathways of Substituted Imidazolidine-2,4-diones

The versatility of the imidazolidine-2,4-dione core is further demonstrated through its participation in a variety of reaction pathways, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions at the C5 Position

The methylene (B1212753) group at the C5 position of the hydantoin ring is activated by the two adjacent carbonyl groups, making the C5 protons acidic and susceptible to deprotonation. This allows for a variety of condensation reactions with electrophiles, most notably aldehydes and ketones, in what is known as the Knoevenagel condensation. nih.gov This reaction is a powerful tool for introducing substituents at the C5 position, leading to the formation of 5-arylidene or 5-alkylidene hydantoins. nih.gov These reactions are often catalyzed by a weak base, such as piperidine (B6355638) or pyridine. nih.gov The synthesis of 5,5-diphenylhydantoin (Phenytoin) from benzil (B1666583) and urea (B33335) is a classic example of a condensation reaction leading to a C5-disubstituted hydantoin. bepls.com

N-Alkylation and Acylation Reactions

The nitrogen atoms of the imidazolidine-2,4-dione ring can undergo alkylation and acylation reactions. researchgate.netnih.gov N-alkylation is typically achieved by reacting the hydantoin with an alkyl halide in the presence of a base. The regioselectivity of this reaction (N1 vs. N3 alkylation) can be influenced by the reaction conditions and the nature of the substituents already present on the ring. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides. nih.govd-nb.info These reactions are fundamental for modifying the properties of the hydantoin scaffold and are widely used in the synthesis of pharmaceutical derivatives. researchgate.netnih.gov For instance, N-arylation of hydantoins can be efficiently achieved using aryl boronic acids under mild, base- and ligand-free conditions. organic-chemistry.org

Mechanistic Investigations of Ring Transformations and Rearrangements

The imidazolidine-2,4-dione ring can undergo various transformations and rearrangements under specific reaction conditions. For example, the reaction of 5,5-disubstituted hydantoins with 3-(dimethylamino)-2,2-dimethyl-2H-azirine at elevated temperatures can lead to a ring transformation, yielding 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles. uzh.ch The proposed mechanism involves the formation of a 1:1 adduct followed by decarboxylation. uzh.ch

Another well-known reaction is the Bucherer-Bergs reaction, which provides a route to 5,5-disubstituted hydantoins from ketones or aldehydes, cyanide, and ammonium (B1175870) carbonate. A proposed mechanism for the formation of 5,5-dimethylhydantoin (B190458) in coal gasification condensate water involves the reaction of acetone, cyanide, ammonia, and carbonate, with the rate being first order in all reactants. osti.gov The Biltz hydantoin synthesis, involving the condensation of 1,2-diketones and ureas, proceeds through a vicinal diol intermediate which then undergoes a 1,2-hydride shift. rsc.org Understanding these mechanistic pathways is crucial for predicting reaction outcomes and designing synthetic strategies for novel heterocyclic compounds.

Advanced Spectroscopic and Spectrometric Elucidation Methods

Structural Elucidation of Novel Imidazolidine-2,4-dione Compounds

The synthesis of novel imidazolidine-2,4-dione derivatives is a significant area of research, with applications in medicinal chemistry and materials science. The characterization of these newly synthesized compounds is paramount to confirm their intended structures. A combination of spectroscopic methods is typically employed for this purpose. For instance, the synthesis of new series of imidazolidin-2,4-dione derivatives often involves the cyclization of appropriate precursors. researchgate.net The resulting structures are then confirmed by techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. researchgate.netajchem-a.com These methods collectively provide a comprehensive picture of the molecule, from the presence of specific functional groups to the precise arrangement of atoms.

In the development of potential therapeutic agents, such as those with schistosomicidal or anticancer properties, the precise structure of the active imidazolidine (B613845) derivative must be determined. scielo.brmdpi.com Spectroscopic methods are indispensable in this process, ensuring that the synthesized molecule possesses the desired chemical architecture for biological activity. scielo.brmdpi.com

Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For imidazolidine-2,4-dione derivatives, HRMS is crucial for confirming the successful synthesis and for distinguishing between compounds with similar nominal masses. mdpi.com

Beyond providing the molecular formula, HRMS is instrumental in analyzing the fragmentation patterns of these compounds. mdpi.com By inducing fragmentation of the parent molecule and analyzing the masses of the resulting fragments, it is possible to deduce the connectivity of the atoms within the molecule. This information is complementary to that obtained from NMR spectroscopy and is vital for the complete structural elucidation. For example, the fragmentation pattern of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione reveals characteristic cleavages that help to confirm the structure. mdpi.com The study of fragmentation mechanisms through techniques like positive mode ESI-TOF HRMS can reveal novel fragmentation rules and characteristic ions for different classes of compounds, including those containing imidazolidine-like rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules, including 5-Aminoimidazolidine-2,4-dione and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: The chemical shifts, multiplicities (splitting patterns), and integration of proton signals in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. For instance, in substituted imidazolidine-2,4-diones, the signals for protons on the heterocyclic ring and on any substituents can be assigned to confirm the structure. nih.govmdpi.com The chemical shifts of N-H protons are also characteristic. ceon.rs

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbons (C=O) in the imidazolidine-2,4-dione ring typically appear at characteristic downfield shifts. ceon.rsbepls.com

Conformational Analysis: NMR spectroscopy, particularly through the use of techniques like Nuclear Overhauser Effect (NOE) experiments, can provide insights into the three-dimensional structure and preferred conformation of imidazolidine-2,4-dione derivatives in solution. researchgate.netresearchgate.net The analysis of coupling constants can also yield information about dihedral angles and, consequently, the conformation of the five-membered ring. researchgate.netresearchgate.net For example, studies on 1,2- and 1,3-diarylimidazolidines have utilized ¹H NMR to analyze their conformational features. researchgate.net

Data Table: Representative ¹H and ¹³C NMR Data for Imidazolidine-2,4-dione Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Methyl-5-phenylimidazolidine-2,4-dione ceon.rs | CDCl₃ | 1.71 (s, 3H), 7.37-7.55 (m, 5H), 8.68 (s, 1H), 10.82 (bs, 1H) | 22.76, 62.34, 122.41, 124.12, 124.48, 140.48, 157.72, 177.88 |

| 5-But-3-enyl-5-ethyl-imidazolidine-2,4-dione ceon.rs | CDCl₃ | 0.93 (t, J = 7.6 Hz, 3H), 1.59-2.29 (m, 6H), 4.94-5.10 (m, 2H), 5.66-5.88 (m, 1H), 6.42 (bs, 1H), 9.02 (bs, 1H) | 7.6, 27.8, 30.0, 35.6, 67.5, 115.7, 136.8, 157.4, 177.0 |

| 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione chemicalbook.com | - | - | Data available in source |

| 5,5-diphenylimidazolidine-2,4-dione bepls.com | DMSO-d6 | - | 70.30, 126.66, 128.10, 128.57, 139.99, 156.09, 174.91 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 5-Aminoimidazolidine-2,4-dione and its derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H Stretching: The N-H bonds in the imidazolidine ring and the amino group give rise to characteristic stretching vibrations, typically in the region of 3100-3500 cm⁻¹. mdpi.comnih.gov

C=O Stretching: The carbonyl groups of the dione (B5365651) system exhibit strong absorption bands in the range of 1700-1800 cm⁻¹. mdpi.comnih.gov The exact position can be influenced by hydrogen bonding and the electronic effects of substituents.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring also produce characteristic absorptions.

The IR spectrum provides a molecular "fingerprint" that can be used to identify a compound by comparing its spectrum to that of a known standard. It is a valuable tool for monitoring the progress of a reaction and for confirming the identity of the final product. researchgate.netscielo.br

Data Table: Characteristic IR Absorption Frequencies for Imidazolidine-2,4-dione Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (amine) | 3100 - 3500 | nih.gov |

| N-H Stretch (imidazolidine ring) | 3154 - 3317 | nih.gov |

| C=O Stretch | 1711 - 1783 | mdpi.comnih.gov |

| C=S Stretch (in thiohydantoins) | 1513 - 1518 | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise positions of all atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For imidazolidine-2,4-dione derivatives, X-ray crystallography has been used to:

Determine the solid-state conformation of the five-membered ring and the orientation of its substituents. chemrxiv.orgchemrxiv.org

Establish the absolute configuration of chiral derivatives.

Analyze intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal. nih.govresearchgate.net

For example, the crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431) reveals details about the planarity of the five-membered ring and the dihedral angles of the phenyl substituents. nih.govresearchgate.net Similarly, studies on other imidazolidine-2,4-dione derivatives have provided insights into their solid-form landscapes, including the formation of polymorphs and solvates. chemrxiv.orgchemrxiv.org

Data Table: Crystallographic Data for an Imidazolidine-2,4-dione Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P2₁/n | Two independent molecules in the asymmetric unit with different phenyl group dihedral angles. N-H···O hydrogen bonds form columnar units. | nih.govresearchgate.net |

| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | - | - | Imidazolidine ring is nearly planar. Molecules are linked by N-H···O and O-H···O hydrogen bonds into a 3D framework. | nih.gov |

| (5Z)-5-Benzylideneimidazolidine-2,4-dione | Monoclinic | P2₁/n | Dihedral angle between the imidazolidine-2,4-dione and benzene (B151609) rings is 24.97(2)°. Molecules are linked by N-H···O hydrogen bonds. | researchgate.net |

Chromatographic Techniques for Mixture Resolution and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of 5-Aminoimidazolidine-2,4-dione and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is invaluable for:

Purity Assessment: Determining the purity of a synthesized compound by detecting and quantifying any impurities.

Isomer Separation: Separating stereoisomers (enantiomers and diastereomers) and geometric isomers (cis/trans) of imidazolidine-2,4-dione derivatives, often using chiral stationary phases. nih.gov

Reaction Monitoring: Tracking the progress of a chemical reaction by analyzing the composition of the reaction mixture over time.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the identification power of mass spectrometry. nih.govnih.gov This is particularly useful for identifying the components of complex mixtures and for confirming the identity of separated peaks.

Computational and Theoretical Chemistry Studies on Imidazolidine 2,4 Dione Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between imidazolidine-2,4-dione derivatives and their biological targets.

For instance, docking studies have been instrumental in elucidating the binding of imidazolidine-2,4-dione derivatives to the androgen receptor, a key target in prostate cancer research. edu.krd These simulations help to visualize how the ligands fit into the receptor's binding pocket and identify the crucial amino acid residues involved in the interaction. Similarly, molecular docking has been employed to investigate the binding modes and affinities of 5-benzylidenethiazolidine-2,4-dione derivatives with the VEGFR-2 enzyme, a critical player in angiogenesis and cancer progression. nih.govnih.gov The insights gained from these studies are highly correlated with experimental biological screening data, validating the predictive power of the models. nih.gov

In the context of developing novel inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment, molecular docking has been used to predict the interactions of newly designed 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives. mdpi.com Furthermore, docking simulations have been applied to study the interactions of thiazolidine-2,4-dione hybrids with VEGFR-2, revealing that the thiazolidine-2,4-dione moiety can effectively bind to the target receptor through multiple hydrogen bond interactions. nih.gov These computational approaches have also been used to explore the potential of thiazolidine-2,4-dione derivatives as inhibitors of enzymes like DNA gyrase and CDK8. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a crucial aspect of drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. By identifying key structural features, SAR models can predict the activity of new, unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors. mdpi.com These models, often built using multiple linear regression analysis, can achieve high correlation coefficients, indicating their strong predictive capability. mdpi.com The analysis of these QSAR models reveals specific structural patterns that are either favorable or unfavorable for inhibitory activity, guiding the design of more potent compounds. mdpi.com

The development of novel thiazolidine-2,4-dione derivatives as PIM-1 kinase inhibitors has also benefited from 3D-QSAR studies. researchgate.net These studies generate pharmacophore models that highlight the essential three-dimensional arrangement of chemical features required for biological activity. Such models have been validated through various statistical parameters and molecular docking, proving their reliability. researchgate.net The insights from SAR and QSAR studies are instrumental in the rational design of new derivatives with enhanced therapeutic potential. researchgate.net

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity (pKa)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and other fundamental properties of molecules. These methods are applied to imidazolidine-2,4-dione systems to gain insights that are often inaccessible through experimental means alone.

DFT calculations have been used to study the tautomeric forms of 5-monosubstituted imidazolidine-2,4-diones, determining their relative stabilities based on calculated energy values. edu.krd These calculations can also predict the electronic properties of derivatives, such as the distribution of charges and the molecular electrostatic potential, which are crucial for understanding protein-ligand interactions. elsevierpure.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, provide information about the molecule's reactivity and kinetic stability. elsevierpure.com

Furthermore, quantum chemical methods can be employed to predict the acidity (pKa) of the imidazolidine-2,4-dione ring system, a critical parameter influencing its behavior in biological environments. While direct calculations for 5-aminoimidazolidine-2,4-dione are not extensively reported, the principles are well-established for related heterocyclic systems.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Modes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-receptor complexes.

MD simulations have been used to study the inhibitory mechanism of imidazolidine-2,4-dione derivatives on PTP1B. nih.gov These simulations can reveal how the binding of an inhibitor affects the protein's structure and dynamics, for instance, by showing that the catalytic region of the PTP1B protein becomes more stable upon inhibitor binding. nih.gov The simulations also highlight changes in the interactions between specific residues in the active site, such as those in the P-loop region. nih.gov

In the development of thiazolidine-2,4-dione derivatives as PPAR-γ agonists, MD simulations have been used to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the root-mean-square fluctuation (RMSF) of individual residues are analyzed to understand the dynamic behavior of the system. nih.gov These simulations can also provide detailed information about the intermolecular contacts, including hydrogen bonds, hydrophobic interactions, and water bridges, that stabilize the binding of the inhibitor. nih.gov

In Silico Studies for Molecular Descriptors and Theoretical Property Prediction

A wide range of computational tools are used to predict the physicochemical and pharmacokinetic properties of molecules, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico predictions are vital in the early stages of drug discovery to assess the drug-likeness of candidate compounds.

For 5-Aminoimidazolidine-2,4-dione, various molecular descriptors can be computed to predict its properties. These include its molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count. nih.gov Online platforms and software are used to calculate a wide array of properties for derivatives of the imidazolidine-2,4-dione scaffold. For example, for thiazolidine-2,4-dione derivatives, properties such as blood-brain barrier (BBB) penetration, Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding (PPB), and potential for inhibition of cytochrome P450 enzymes are predicted. nih.govnih.gov

These in silico ADMET predictions help in filtering out compounds with unfavorable pharmacokinetic profiles early in the drug development process, saving time and resources. nih.govnih.gov For instance, predictions can indicate whether a compound is likely to have good oral bioavailability or if it might have potential toxicity issues. nih.govnih.gov

Investigation of Biological Interactions and Mechanistic Pathways of Imidazolidine 2,4 Dione Derivatives

Molecular Mechanisms of Antimicrobial Action

Imidazolidine-2,4-dione derivatives have demonstrated notable activity against a range of pathogenic microbes. The mechanisms behind these antimicrobial properties are multifaceted, involving various interactions with essential cellular components of bacteria and fungi.

Research has identified several derivatives of imidazolidine-2,4-dione with significant antimicrobial and antifungal properties. These compounds have been screened against various pathogens, revealing a spectrum of activity that is dependent on the specific substitutions on the hydantoin (B18101) ring. researchgate.netresearchgate.net

For instance, a series of 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives were tested against a panel of bacteria and fungi. One derivative, compound 3g , demonstrated high activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and against Enterococcus faecalis with an MIC of 2 μg/mL. researchgate.net Other derivatives, 3e and 3h , were notably active against Klebsiella pneumoniae (MIC: 2 μg/mL). researchgate.net In antifungal screenings, derivative 3b was highly active against Candida albicans (MIC: 0.25 μg/mL), while compounds 3g and 3h showed potential against Aspergillus fumigatus. researchgate.net

Another study highlighted the activity of 4'-Bromo-(9'-fluorene)-spiro-5-hydantoin, which showed strong inhibitory action against Bacillus subtilis and moderate activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. researchgate.net The antimicrobial potential of these compounds is often linked to their ability to interact with key microbial enzymes or cellular structures, though the precise targets are still an area of active investigation. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound ID | Target Organism | Type | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|---|

| 3b | Candida albicans | Fungus | 0.25 | researchgate.net |

| 3e | Klebsiella pneumoniae | Bacterium | 2 | researchgate.net |

| 3g | Pseudomonas aeruginosa | Bacterium | 0.25 | researchgate.net |

| 3g | Enterococcus faecalis | Bacterium | 2 | researchgate.net |

| 3g | Aspergillus fumigatus | Fungus | 2 | researchgate.net |

| 3h | Klebsiella pneumoniae | Bacterium | 2 | researchgate.net |

| 3h | Aspergillus fumigatus | Fungus | 4 | researchgate.net |

While various heterocyclic compounds are investigated for their ability to interact with and cleave DNA as a mechanism of antimicrobial or antitumor action, the available scientific literature did not provide specific studies demonstrating DNA cleavage activity by derivatives of 5-Aminoimidazolidine-2,4-dione or its parent structure, imidazolidine-2,4-dione.

Cytoplasmic Mur ligases are essential enzymes in the bacterial peptidoglycan synthesis pathway, making them attractive targets for novel antibiotics. Although libraries of compounds including the imidazolidine-2,4-dione ring have been designed to target these enzymes, specific data on the successful inhibition of Mur ligases by these derivatives were not detailed in the reviewed literature. Research has more prominently featured other scaffolds, such as thiazolidine-2,4-diones, in this context.

Exploration of Antineoplastic Mechanistic Pathways in Cell Models

The anticancer properties of imidazolidine-2,4-dione derivatives are well-documented, with numerous studies exploring their effects on cancer cell lines. The primary mechanisms involve the inhibition of cellular proliferation, induction of programmed cell death (apoptosis), and the specific targeting of protein kinases crucial for tumor growth and survival. bohrium.comscielo.br

Derivatives of imidazolidine-2,4-dione have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. For example, a series of 5,5-diphenylimidazolidine-2,4-dione conjugates were evaluated for their anticancer activity against HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cancer cell lines. bohrium.com Certain compounds exhibited significant cytotoxicity, with one derivative (16 ) showing potent activity and subsequently being studied for its apoptosis-inducing effects. bohrium.com This compound was found to trigger caspase-dependent apoptosis at concentrations of 5 and 10 μM. bohrium.com

Another study investigated Schiff's bases incorporating the imidazolidine-2,4-dione scaffold against MCF-7 (breast), HCT-116 (colon), and HePG-2 (liver) cancer cells. scielo.br Halogen-substituted derivatives showed enhanced potency, with a 4-chlorophenyl substituted compound (10 ) displaying IC₅₀ values of 11.18 μM, 17.90 μM, and 10.69 μM against MCF-7, HCT-116, and HePG-2 cell lines, respectively. scielo.br Further investigation of a highly active derivative (24 ) confirmed its ability to induce apoptosis, causing cell cycle arrest at the G2/M phase in MCF-7 cells. google.com The percentage of apoptotic cells increased from a baseline of 7.82% to 33.46% following treatment at a 10 µM concentration. google.com

Table 2: In Vitro Antiproliferative Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 10 | MCF-7 | Breast | 11.18 | scielo.br |

| 10 | HCT-116 | Colon | 17.90 | scielo.br |

| 10 | HePG-2 | Liver | 10.69 | scielo.br |

| 11 | MCF-7 | Breast | 14.25 | scielo.br |

| 11 | HCT-116 | Colon | 28.33 | scielo.br |

| 11 | HePG-2 | Liver | 21.06 | scielo.br |

| 16 | Average (HeLa, A549, MDA-MB-231) | Cervical, Lung, Breast | 59 | bohrium.com |

| 3e | MCF-7 | Breast | 20.4 (LD₅₀ in µg/mL) | |

A key mechanism for the antineoplastic action of imidazolidine-2,4-dione derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). bohrium.comscielo.br These kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their overexpression is common in many cancers. scielo.br

One study reported an imidazolidine-2,4-dione derivative that inhibited the autophosphorylation of EGFR in the A549 lung cancer cell line with an IC₅₀ of 19 μM. bohrium.com More recent work on 5,5-diphenylhydantoin derivatives identified compounds with potent inhibitory activity against both EGFR and VEGFR-2. Specifically, compound 13 showed potent EGFR inhibition (IC₅₀ = 0.10 μM), while compound 16 was a powerful inhibitor of both EGFR (IC₅₀ = 6.17 μM) and VEGFR-2 (IC₅₀ = 0.09 μM). bohrium.com

Similarly, Schiff's base derivatives have been identified as potent dual inhibitors. Compound 24 , which incorporates a 2-naphthalene moiety, was found to be a highly effective inhibitor of both EGFR and HER2 (a member of the EGFR family), with IC₅₀ values of 0.07 µM and 0.04 µM, respectively. scielo.brgoogle.com Other derivatives also showed significant, albeit less potent, inhibition of EGFR. scielo.br The inhibition of VEGFR-2 by imidazolidine-based compounds has also been demonstrated, with one derivative (3j ) showing superior activity (IC₅₀ = 0.07 μM) compared to the standard drug Sunitinib (IC₅₀ = 0.12 μM).

Table 3: Protein Kinase Inhibition by Selected Imidazolidine-2,4-dione Derivatives

| Compound ID | Target Kinase | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 13 | EGFR | 0.10 | bohrium.com |

| 16 | EGFR | 6.17 | bohrium.com |

| 16 | VEGFR-2 | 0.09 | bohrium.com |

| 18 | EGFR | 0.37 | bohrium.com |

| 24 | EGFR | 0.07 | scielo.brgoogle.com |

| 24 | HER2 | 0.04 | scielo.brgoogle.com |

| 3j | VEGFR-2 | 0.07 |

| Unnamed Derivative | EGFR | 19 | bohrium.com |

Interference with Intracellular Signal Transduction Pathways (e.g., Raf/MEK/ERK, PI3K/AKT, Wnt)

Imidazolidine-2,4-dione derivatives and their structural analogs, such as thiazolidine-2,4-diones, have been identified as modulators of key signal transduction pathways that are often dysregulated in various diseases.

Raf/MEK/ERK Pathway: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Certain derivatives of the closely related thiazolidine-2,4-dione scaffold have been shown to interfere with this pathway. For instance, the compound 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione was identified as a dual inhibitor of both the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. researchgate.net The anticancer effects of thiazolidine-2,4-diones are attributed in part to their interference with the Raf/MEK/ERK pathway, which is often up-regulated in human cancers.

PI3K/AKT Pathway: The PI3K/AKT pathway is another central signaling route that governs cell growth, metabolism, and apoptosis. As mentioned, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione was found to be a dual inhibitor, also targeting the PI3K/Akt signaling pathway. researchgate.net This inhibition leads to a cascade of downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in human leukemia U937 cells. researchgate.net The development of dual-pathway inhibitors that concurrently block both the Raf/MEK/ERK and PI3K/AKT pathways is a significant strategy in cancer therapy due to the mutual compensatory activation of these cascades. nih.gov

Wnt Pathway: The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. While research has suggested that the anticancer properties of thiazolidine-2,4-dione derivatives may involve interference with Wnt signal transduction, specific studies detailing the direct interaction of 5-Aminoimidazolidine-2,4-dione derivatives with components of the Wnt pathway are not extensively documented in the available literature.

Mechanistic Insights into Enzyme Inhibition Profiles

Derivatives of imidazolidine-2,4-dione have been synthesized and evaluated as inhibitors of several key enzymes implicated in various pathological conditions.

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Studies

PTP1B is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. nih.gov A significant challenge in developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases. nih.gov

Researchers have designed and synthesized series of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. nih.gov Through computer-aided drug design, specific derivatives have demonstrated potent inhibitory activity and selectivity. nih.gov For example, one study identified a selective PTP1B inhibitor that showed outstanding inhibitory ability with a half-maximal inhibitory concentration (IC50) of 2.07 μM. nih.gov Molecular dynamics simulations have been used to elucidate the binding modes of these inhibitors, showing that they stabilize the catalytic region of the PTP1B protein. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Selectivity Notes |

|---|---|---|---|

| Imidazolidine-2,4-dione Derivative (Comp#10) | PTP1B | 2.07 | Demonstrated good selectivity. nih.gov |

| Imidazolidine-2,4-dione Derivative (comp#h) | PTP1B | Not Specified | Identified as a selective PTP1B inhibitor over T-cell protein tyrosine phosphatase. nih.gov |

Carbonic Anhydrase (CA) Isoform Selectivity Investigations

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes. Certain isoforms, particularly the tumor-associated CA IX and XII, are targets for anticancer therapies. While research on imidazolidine-2,4-dione derivatives as CA inhibitors is emerging, studies have often focused on the closely related imidazolidine-2-thione scaffold.

Glyco-derived imidazolidine-2-thiones have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. researchgate.net These studies aim to achieve selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) to minimize off-target effects. researchgate.net For example, certain sulfonamido-containing imidazolidine-2-thiones have shown potent and selective inhibition of hCA IX and hCA XII in the low nanomolar range. researchgate.net In contrast, some 2-aminoimidazoline derivatives have been found to act as activators, rather than inhibitors, of several hCA isoforms, though they were inactive on hCA II. researchgate.net

| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| m-sulfonamide derivative 5b | Data not available | Data not available | 4.9 nM | 5.6 nM researchgate.net |

| Coumarin derivatives | Negligible activity | Negligible activity | 6.8-177.3 nM | 10.1-260.3 nM researchgate.net |

Aldose Reductase Inhibition Mechanisms

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity, is linked to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, aldose reductase inhibitors are of significant therapeutic interest. Various derivatives of imidazolidine-2,4-dione have been investigated for their potential to inhibit this enzyme.

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. Research has shown that imidazolidine-2,4-dione derivatives can function as topoisomerase inhibitors.

One study investigated a series of imidazacridine derivatives, including 5-acridin-9-ylmethylidene-2-thioxo-imidazolidin-4-one, and found that they could bind to calf thymus DNA and exhibit inhibitory activity against human topoisomerase I. nih.gov Other related compounds, such as imidazole-2-thiones linked to acenaphythylenone, have been developed as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com Similarly, novel hybrids of thiazolidine-2,4-dione have also been explored as inhibitors of human topoisomerases. researchgate.net These findings suggest that the imidazolidine (B613845) nucleus, when appropriately substituted, can serve as a scaffold for the development of potent topoisomerase inhibitors. nih.gov

Neurobiological Interaction Studies in Vitro

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is present in a number of pharmaceutical compounds with known neurobiological activity, including anticonvulsant and antiarrhythmic properties. mdpi.com

In vitro studies using the structurally similar thiazolidine-2,4-dione (TZD) derivatives have demonstrated significant neuroprotective effects. For instance, in a SH-SY5Y cell model of methamphetamine-induced tauopathy, the TZD derivative TZ4C was found to reduce the expression of phosphorylated tau (p-Tau), heat shock protein 70 (HSP70), and cleaved caspase-3, indicating a protective mechanism against neuronal stress and apoptosis. nih.gov Other TZD derivatives have shown neuroprotective effects in scopolamine-induced models of cognitive impairment, suggesting a potential role in mitigating memory deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.gov Furthermore, studies on specific 5- and 3-substituted imidazolidin-2,4-diones have indicated antinociceptive effects, pointing to their interaction with pathways involved in pain perception. mdpi.com

Mechanisms of Anticonvulsant Activity, Including Ion Channel Modulation and Opioid Receptor Interactions

The anticonvulsant properties of imidazolidine-2,4-dione derivatives have been a significant area of pharmacological research. A prominent member of this class, Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), is a well-established anticonvulsant agent. bepls.com Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. bepls.com By blocking these channels, phenytoin stabilizes neuronal membranes and prevents the excessive firing of neurons that leads to seizures.

Recent studies have explored novel hybrid imidazolidine-2,4-dione derivatives for their anticonvulsant potential. For instance, compounds incorporating a morpholine moiety have been synthesized and evaluated in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net One promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrated broad-spectrum anticonvulsant activity. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, exhibited weak inhibition of sodium and calcium channels in in-vitro binding studies. nih.govresearchgate.net

The involvement of the opioid system in the anticonvulsant effects of some imidazolidine-2,4-dione derivatives has also been investigated. Research suggests that the anticonvulsant action of phenytoin may be partially mediated by the release of endogenous opioids and the subsequent activation of opioid receptors. nih.gov Specifically, the opioid antagonist naloxone and the selective mu-opioid antagonist cyprodime have been shown to inhibit the increase in electroshock seizure threshold induced by phenytoin in mice. nih.gov This indicates a potential interaction between the hydantoin structure and the opioidergic system, although direct activity at opioid receptors has not been ruled out. nih.gov

Furthermore, the synthesis of Schiff bases from 3-amino-5,5′-diphenylimidazolidine-2,4-dione has yielded compounds with notable anticonvulsant effects in the MES test. nih.govmdpi.com The anticonvulsant potency of these derivatives appears to be influenced by the specific aromatic aldehyde used in their synthesis, highlighting the importance of the substituent groups for their biological activity. nih.gov

Table 1: Anticonvulsant Activity and Ion Channel Interaction of Selected Imidazolidine-2,4-dione Derivatives

| Compound | Animal Seizure Model | Efficacy | Ion Channel Interaction |

|---|---|---|---|

| Phenytoin (5,5-diphenylimidazolidine-2,4-dione) | MES, various clinical seizure types | High | Blocks voltage-gated sodium channels bepls.com |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | MES, 6 Hz (32 & 44 mA) | ED₅₀ of 26.3 mg/kg (MES), 11.1 mg/kg (6 Hz, 32 mA), 40.9 mg/kg (6 Hz, 44 mA) nih.gov | Not specified |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz (32 mA) | Similar efficacy to phenytoin nih.gov | Weakly inhibits sodium and calcium channels nih.govresearchgate.net |

| (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione (SB2-Ph) | MES | ED₅₀ = 8.29 mg/kg nih.gov | Not specified |

Serotonin Transporter (SERT) Affinity and Selectivity

Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been investigated for their affinity towards the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the central nervous system. nih.gov The aim of these studies is often to develop dual-action ligands that can target both SERT and serotonin receptors, such as the 5-HT₁ₐ receptor, which could offer improved therapeutic profiles for conditions like depression and anxiety. researchgate.netresearchgate.netmdpi.com

The affinity of these derivatives for SERT is significantly influenced by the chemical nature of the arylpiperazine fragment. For instance, derivatives that incorporate a 3-chlorophenylpiperazine moiety have been identified as potent SERT ligands. In contrast, other substitutions on the arylpiperazine ring have resulted in compounds with moderate to very low affinity for SERT.

While some imidazolidine-2,4-dione derivatives show affinity for SERT, they often exhibit higher affinity for the 5-HT₁ₐ receptor. nih.gov The majority of these derivatives display high affinity for 5-HT₁ₐ receptors, with some also showing significant affinity for 5-HT₂ₐ receptors. nih.gov This highlights a degree of selectivity in their binding profiles. Molecular modeling studies have been employed to design imidazolidine-2,4-dione derivatives with dual 5-HT₁ₐ receptor and SERT affinity. researchgate.netmdpi.com

Table 2: Serotonin Transporter (SERT) and Receptor Affinity of Imidazolidine-2,4-dione Derivatives

| Compound Class/Derivative | Target | Affinity (Kᵢ/pKᵢ) | Selectivity Profile |

|---|---|---|---|

| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | SERT | Moderate to very low affinity for most derivatives nih.gov | Generally higher affinity for 5-HT₁ₐ receptors |

| Imidazo[2,1-f]purine-2,4-dione derivatives (for comparison) | SERT | pKᵢ within the range of 7.25–7.53 for potent ligands nih.gov | Higher activity compared to imidazolidine-2,4-dione analogues |

| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT₁ₐ Receptors | Kᵢ within the range of 23–350 nM nih.gov | High affinity |

| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT₂ₐ Receptors | Some derivatives exhibit significant affinity nih.gov | Variable |

Other Mechanistic Biological Investigations

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

While direct studies on the antioxidant mechanisms of 5-Aminoimidazolidine-2,4-dione are limited, research on related heterocyclic compounds provides insights into their potential for reactive oxygen species (ROS) scavenging. Thiazolidin-2,4-dione (TZD) derivatives, which are structurally similar to the imidazolidine-2,4-dione core, have been shown to exhibit antioxidant activity by scavenging ROS. nih.gov Oxidative stress, which arises from an imbalance in the production of free radicals, can lead to cellular damage. nih.gov Compounds that can neutralize these reactive species are of therapeutic interest.

The antioxidant mechanism of TZD analogues involves the scavenging of free radicals, thereby mitigating cellular damage caused by oxidative stress. nih.gov Additionally, some selenium-containing dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones have been found to increase the level of intracellular ROS in certain cancer cell lines. mdpi.com This suggests that for some derivatives, the mechanism of cytotoxic action may involve the generation of ROS, leading to cancer cell death. mdpi.com Further investigation is needed to elucidate the specific antioxidant or pro-oxidant properties of 5-Aminoimidazolidine-2,4-dione and its derivatives.

Trypanocidal Mechanisms and Structure-Activity Relationships

Imidazolidine derivatives have emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Studies have shown that these compounds possess a wide spectrum of pharmacological activities, including antiparasitic effects. nih.gov

The primary mechanism of trypanocidal action for certain imidazolidine derivatives involves inflicting severe damage to the parasite's mitochondrial complex. nih.gov Ultrastructural analysis of T. cruzi trypomastigotes treated with these compounds has revealed significant morphological alterations, including the formation of myelin bodies, enlargement of cytoplasmic vacuoles, and fragmentation of the endoplasmic reticulum. nih.gov These cellular changes are indicative of a necrotic process, which has been confirmed by assays demonstrating cellular death induction. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the trypanocidal efficacy of these compounds. The core imidazolidine-2,4-dione structure is a key component for this biological activity. nih.gov For instance, specific derivatives have demonstrated efficiency against both epimastigote and trypomastigote forms of the parasite, reinforcing their potential as anti-T. cruzi agents. nih.gov Further research into the SAR of these derivatives can guide the development of more potent and selective trypanocidal drugs.

Role of Aminoimidazolidine-2,4-diones as Biochemical Precursors or Metabolites

In synthetic chemistry, amino-substituted imidazolidine-2,4-diones serve as valuable precursors for the creation of more complex molecules with specific biological activities. A notable example is 3-amino-5,5′-diphenylimidazolidine-2,4-dione, which is utilized as a starting material for the synthesis of various Schiff bases. nih.govmdpi.com This is achieved through a condensation reaction with different aromatic aldehydes. nih.govmdpi.com The resulting Schiff bases have themselves been investigated for their anticonvulsant properties, demonstrating that the aminoimidazolidine-2,4-dione core can be chemically modified to produce new pharmacologically active compounds. nih.gov

The versatility of the imidazolidine-2,4-dione scaffold is further highlighted by its presence in various active pharmaceutical ingredients. chemrxiv.org While the specific role of 5-Aminoimidazolidine-2,4-dione as a naturally occurring biochemical precursor or metabolite in biological systems is not extensively documented in the reviewed literature, its synthetic utility underscores its importance in medicinal chemistry for the development of new therapeutic agents.

Advanced Research Avenues and Future Directions for 5 Aminoimidazolidine 2,4 Dione

Development of Novel Synthetic Methodologies for Complex Amino-Hydantoin Scaffolds

The synthesis of hydantoin (B18101) derivatives has evolved significantly from classical methods like the Bucherer-Bergs and Read syntheses to more sophisticated and efficient modern techniques. researchgate.netresearchgate.net Researchers are increasingly focusing on developing novel synthetic methodologies to create complex and diverse amino-hydantoin scaffolds, which are crucial for building extensive compound libraries for high-throughput screening.

One-pot, multi-component reactions have emerged as a powerful strategy for the efficient synthesis of highly substituted hydantoins. researchgate.netnih.gov These methods offer several advantages, including reduced reaction times, simplified purification processes, and the ability to generate a wide array of derivatives from simple starting materials. For instance, a one-pot, two-step mechanochemical protocol has been described for the preparation of 5- and 5,5-disubstituted hydantoins from amino ester hydrochlorides and potassium cyanate (B1221674), offering an eco-friendly alternative to traditional solvent-based methods. nih.gov

Another innovative approach involves the domino condensation/cyclization process. acs.org For example, the reaction between isocyanates of α-amino esters and N-alkyl aspartic acid diesters provides a chemoselective route to enantiomerically pure, systematically substituted hydantoins. acs.org Furthermore, the use of hypervalent iodine cyanation reagents has enabled the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. organic-chemistry.org The development of hydantoin-bridged medium ring scaffolds has also been achieved through migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds, showcasing the potential for creating complex, polycyclic structures. nih.govrsc.org

The "Hydantoinase Process" represents a significant advancement in the enzymatic synthesis of enantiopure α-amino acids from D,L-5-monosubstituted hydantoins. nih.gov This biocatalytic cascade, employing enzymes like D-hydantoinase and D-carbamoylase, offers a green and cost-effective alternative to chemical synthesis. nih.gov

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Bucherer-Bergs Reaction | Condensation of a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate. | Well-established, provides racemic hydantoins. | researchgate.net |

| Read Synthesis | Reaction between an amino acid derivative and an isocyanate. | Access to optically pure amino acids. | researchgate.net |

| Multi-component Reactions | One-pot synthesis involving three or more reactants. | High efficiency, diversity generation, simplified purification. | researchgate.netnih.gov |

| Mechanochemistry | Solvent-free reaction in a ball mill. | Eco-friendly, good yields, no purification needed. | nih.gov |

| Domino Condensation/Cyclization | Sequential reactions in a single step without isolating intermediates. | High chemoselectivity, access to enantiomerically pure compounds. | acs.org |

| Hydantoinase Process | Enzymatic cascade for producing enantiopure α-amino acids. | Environmentally friendly, cost-effective. | nih.gov |

Chemoinformatic and Machine Learning Applications for Activity Prediction and Design

The explosion of chemical data from high-throughput screening and combinatorial synthesis has made chemoinformatics and machine learning indispensable tools in drug discovery. nih.gov These computational approaches are being increasingly applied to predict the biological activities of 5-aminoimidazolidine-2,4-dione derivatives and to guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach, establishing mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netmdpi.comchemrxiv.org Machine learning algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, are employed to build predictive QSAR models. nih.govnih.gov These models can then be used to screen virtual libraries of hydantoin derivatives and prioritize candidates for synthesis and biological testing.

A typical workflow for developing a QSAR model involves several key steps:

Molecular Encoding: Chemical structures are converted into numerical descriptors that capture their physicochemical properties. nih.gov

Feature Selection: The most relevant descriptors for predicting the desired activity are identified to reduce the dimensionality of the data. nih.gov

Model Building: A machine learning algorithm is trained on a dataset of compounds with known activities. nih.gov

Model Validation: The predictive power of the model is assessed using an independent test set of compounds. nih.gov

Recent studies have demonstrated the utility of these methods. For example, molecular docking and dynamics simulations have been used to investigate the interactions of N-substituted (Z)-5-arylidene thiazolidine-2,4-dione derivatives with protein targets, revealing key binding interactions. nih.gov In another study, machine learning models were developed to predict the interaction of compounds with receptors associated with endocrine disruption. chemrxiv.org These in silico approaches not only accelerate the discovery of new bioactive molecules but also provide insights into their mechanisms of action.

| Machine Learning Model | Principle | Application in Hydantoin Research | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANNs) | Inspired by the structure and function of the human brain, ANNs consist of interconnected nodes (neurons) that process information. | Predicting bioactivity, toxicity, and physicochemical properties. | nih.gov |

| Support Vector Machines (SVMs) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. | Bioactivity prediction, including kinase inhibition and receptor agonism. | nih.gov |

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes of the individual trees. | QSAR modeling for predicting biological activities. | chemrxiv.org |

| Naïve Bayes | A probabilistic classifier based on applying Bayes' theorem with strong (naïve) independence assumptions between the features. | Predicting biological properties and protein target prediction. | nih.gov |

Exploration of 5-Aminoimidazolidine-2,4-dione in Chemical Biology Probe Development

The unique structural features of the 5-aminoimidazolidine-2,4-dione scaffold make it an attractive template for the development of chemical biology probes. These probes are essential tools for studying biological processes, identifying protein targets, and validating drug candidates. The ability to easily functionalize the hydantoin ring at multiple positions allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure's binding properties. nih.gov

For instance, fluorescein-tagged aminohydantoin derivatives have been proposed for detecting antibiotic metabolites in tissues, highlighting their potential application in food safety and diagnostics. nih.gov The development of hydantoin-based universal peptidomimetics further underscores the versatility of this scaffold. acs.orgnih.gov These mimetics are designed to mimic the secondary structures of proteins, such as β-turns and α-helices, and can be used to probe protein-protein interactions. acs.orgnih.gov Conformational studies using techniques like NMR, circular dichroism, and X-ray crystallography have shown that these hydantoin-based peptidomimetics can effectively project their substituents to mimic the side chains of natural amino acids. acs.orgnih.gov

The synthesis of turn-mimic hydantoin-based loops has been achieved through a sequential multicomponent reaction, providing a combinatorial approach to libraries of these valuable research tools. acs.org These probes can be instrumental in dissecting complex biological pathways and identifying novel therapeutic targets.

Unveiling Novel Biological Targets and Mechanistic Pathways of Action

While the hydantoin scaffold is present in several clinically approved drugs for various indications, including epilepsy and cancer, ongoing research continues to unveil new biological targets and mechanistic pathways for its derivatives. researchgate.netresearchgate.net The structural diversity that can be achieved through synthetic modifications allows for the fine-tuning of activity against specific targets.

Derivatives of 5-aminoimidazolidine-2,4-dione have been investigated for a wide range of biological activities. For example, certain imidazolidine-2,4-dione derivatives have been designed and synthesized as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a promising target for autoimmune diseases. nih.gov One potent inhibitor from this class was identified as a competitive and reversible inhibitor of LYP, demonstrating selectivity over other phosphatases. nih.gov

Other studies have explored the potential of hydantoin derivatives as anticancer agents. researchgate.netnih.gov N-substituted (Z)-5-arylidene thiazolidine-2,4-dione derivatives have shown potent antiproliferative activities against various cancer cell lines, outperforming established anticancer drugs in some cases. nih.govnih.gov Molecular docking studies suggest that these compounds may act by inhibiting protein kinases. nih.gov Furthermore, the investigation of 5,5'-disubstituted imidazolidine-2,4-diones has revealed their potential as antimicrobial and antifungal agents. researchgate.netbepls.com

The continuous exploration of the biological activities of novel 5-aminoimidazolidine-2,4-dione derivatives, coupled with mechanistic studies, is crucial for identifying new therapeutic opportunities and understanding the full potential of this versatile chemical scaffold.

Q & A

How can researchers optimize the synthesis of 5-arylideneimidazolidine-2,4-dione derivatives for high yield and purity?

Answer: A common method involves reacting imidazolidine-2,4-dione with aldehydes in acetic acid under reflux. For example, a protocol uses imidazolidine-2,4-dione (20 mmol), ammonium acetate (3.6 mmol), and aldehyde (20 mmol) in acetic acid (5 mL) stirred at 120°C for 16 hours. After cooling, the product precipitates in water and is filtered, yielding 75–90% pure 5-arylidene derivatives . Key parameters include stoichiometric ratios, reaction time, and temperature. Purification via recrystallization (e.g., ethanol) and characterization by FT-IR, NMR, and elemental analysis (±0.4% theoretical values) are critical for confirming structural integrity .

What experimental approaches are recommended to resolve contradictions in reported biological activities of imidazolidine-2,4-dione derivatives?

Answer: Discrepancies in biological data (e.g., antimicrobial vs. antiviral activity) may arise from structural variations (e.g., substituents at position 5) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups (e.g., thiophene, furan, or benzylidene substituents) and test against standardized assays .

- Standardized Assays: Use consistent protocols for MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) determinations, as seen in disc diffusion methods against Gram-positive bacteria .

- Mechanistic Profiling: Compare neurochemical effects (e.g., biogenic amine uptake inhibition) to differentiate from known mechanisms, as demonstrated for antidepressant activity .

What advanced techniques are used for structural elucidation and crystallographic analysis of imidazolidine-2,4-dione derivatives?